
Gypenoside XVII
Overview
Description
Gypenoside XVII (C₄₈H₈₂O₁₈; molecular weight: 947.2 g/mol) is a protopanaxadiol (PPD)-type saponin primarily isolated from Gynostemma pentaphyllum (a traditional Chinese herb) and Panax notoginseng . It is recognized for its diverse pharmacological properties, including neuroprotective, anti-inflammatory, antidepressant, and cardioprotective activities. Structurally, it features a dammarane-type aglycone with sugar moieties attached at the C-3 and C-20 positions . Its biosynthesis often involves enzymatic or microbial biotransformation of precursor compounds like ginsenoside Rb1 .
Preparation Methods
Gynosaponin S can be isolated from Gynostemma pentaphyllum using various extraction and purification techniques. One common method involves extracting the plant material with water or an aqueous lower aliphatic alcohol, followed by treatment with a non-ionic adsorption resin . The adsorbed substances are then eluted with a lower aliphatic alcohol, and further purification is achieved using alumina . Enzymatic biotransformation is another promising method for preparing gynosaponins, offering high substrate specificity and stability, low levels of by-products, and high production yields .
Chemical Reactions Analysis
Gynosaponin S undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the glycosidic moieties or the aglycone structure .
Scientific Research Applications
Neuroprotective Effects
Mechanisms of Action
GP-17 exhibits neuroprotective effects through various mechanisms, including the regulation of mitochondrial autophagy and modulation of synaptic glutamate release. Research indicates that GP-17 can protect against excitotoxicity induced by glutamate in animal models, thereby reducing neuronal damage during ischemic events .
Case Study: Cerebral Ischemia
A study using a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R) demonstrated that GP-17 significantly improved mitochondrial functions and reduced cerebral ischemic injury. The compound was shown to enhance autophagic activity via the SIRT1-FOXO3A and Hif1a-BNIP3 signaling pathways, highlighting its potential as a therapeutic agent for stroke management .
Study | Model | Outcome | Mechanism |
---|---|---|---|
Meng et al. (2021) | MCAO/R Rat Model | Reduced infarct volume | Enhanced mitochondrial autophagy |
Liu et al. (2022) | SH-SY5Y Cell Line | Improved cell viability | Regulation of oxidative stress |
Anti-inflammatory Properties
GP-17 has been studied for its anti-inflammatory effects, particularly in the context of chronic inflammatory diseases. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 more effectively than its precursor ginsenoside Rb1 .
Case Study: In Vitro Analysis
In vitro experiments demonstrated that GP-17 treatment resulted in a significant reduction in inflammatory markers in cell cultures stimulated with lipopolysaccharides (LPS), suggesting its potential utility in treating inflammatory conditions .
Anticancer Activity
Research has indicated that GP-17 possesses anticancer properties, particularly against various cancer cell lines. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study: Melanoma Cell Lines
In studies involving melanoma cell lines, GP-17 exhibited a potent inhibitory effect on cell proliferation. The compound was found to activate apoptotic pathways, leading to increased caspase-3 activity in treated cells .
Cancer Type | Cell Line | Effect of GP-17 | Mechanism |
---|---|---|---|
Melanoma | SK-MEL-28 | Inhibited proliferation | Induction of apoptosis |
Cardioprotective Effects
GP-17 also shows promise in cardioprotection, particularly under conditions of oxidative stress. Studies have reported that it can mitigate cardiac injury by enhancing antioxidant defenses and reducing apoptosis in cardiac cells.
Case Study: Ischemic Heart Disease
In models of ischemic heart disease, GP-17 administration was associated with improved cardiac function and reduced myocardial damage. These effects were attributed to its ability to modulate oxidative stress responses and promote cell survival pathways .
Mechanism of Action
Gynosaponin S exerts its effects through multiple molecular targets and pathways. It can activate estrogen receptors, which may contribute to its phytoestrogenic effects . Additionally, it modulates various signaling pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Gypenoside XVII shares structural and functional similarities with other PPD-type ginsenosides and gypenosides. Below is a detailed comparison based on structural features, biosynthesis pathways, and pharmacological activities:
Table 1: Structural and Functional Comparison of this compound with Related Compounds
Key Findings from Comparative Studies
Structural Differentiation: this compound and ginsenoside Rd share the same molecular formula but differ in glycosylation patterns: this compound retains a glucose at C-20, whereas Rd replaces it with xylose . This structural variance influences receptor binding; for example, this compound’s C-20 glucose enhances its affinity for estrogen receptors .
Biosynthetic Pathways: this compound is primarily derived from ginsenoside Rb1 via β-glucosidase-mediated hydrolysis . In contrast, ginsenoside F2 is produced through further deglycosylation of this compound .
Neuroprotection: Unlike ginsenoside Rg3 (which targets amyloid-beta toxicity), this compound reduces excitotoxicity by inhibiting synaptic glutamate release . Anti-inflammatory Effects: this compound downregulates IL-1β, IL-6, and TNF-α in microglia , whereas ginsenoside Rb1 primarily modulates NF-κB .
Bioavailability and Metabolism: this compound exhibits higher bioavailability than Rb1 due to its smaller molecular size . However, it is metabolized into F2 in the gut, which may limit its systemic effects .
Biological Activity
Gypenoside XVII (GP-17), a tetracyclic triterpene saponin derived from Gynostemma pentaphyllum, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, neuroprotective, and antidepressant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
1. Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophages, outperforming its precursor, Ginsenoside Rb1 . This suggests that GP-17 could be a promising candidate for treating inflammation-related conditions.
Table 1: Anti-Inflammatory Activity of this compound
Cytokine | GP-17 Effect | Precursor Effect |
---|---|---|
TNF-α | Significant Inhibition | Moderate Inhibition |
IL-6 | Significant Inhibition | Low Inhibition |
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against cerebral ischemia. In animal models, GP-17 has been shown to improve mitochondrial metabolic functions and reduce neurological damage caused by ischemic injury. This is believed to occur through the activation of SIRT1/FOXO3A signaling pathways, which enhance mitochondrial autophagy and reduce oxidative stress .
Case Study: Cerebral Ischemia Model
- Method : Rats were subjected to middle cerebral artery occlusion (MCAO) followed by treatment with GP-17.
- Findings : Treated rats exhibited significantly reduced infarct size and improved behavioral outcomes compared to controls.
3. Antidepressant-Like Effects
This compound has demonstrated antidepressant-like effects in various animal models. Notably, it alleviates depression-like behaviors in mice subjected to chronic unpredictable mild stress (CUMS). The mechanism involves the inhibition of microglial activation and the complement system, specifically reducing C3 expression and associated synaptic pruning in the prefrontal cortex .
Table 2: Behavioral Tests for Antidepressant Activity
Test | Control Group (CUMS) | GP-17 Treatment (10 mg/kg) |
---|---|---|
Forced Swimming Test | High Immobility Time | Reduced Immobility Time |
Tail Suspension Test | High Immobility Time | Reduced Immobility Time |
Sucrose Preference Test | Low Preference | Increased Preference |
4. Mechanistic Insights
The biological activities of this compound can be attributed to several underlying mechanisms:
- Microglial Modulation : GP-17 inhibits microglial proliferation and reduces inflammatory cytokine expression, thereby protecting neuronal health during stress conditions.
- Autophagy Activation : It enhances mitochondrial autophagy through SIRT1/2 signaling pathways, promoting cellular resilience against ischemic damage .
- Cytokine Regulation : By modulating cytokine release, GP-17 helps restore homeostasis in inflammatory responses.
Q & A
Basic Research Questions
Q. What experimental models are commonly used to investigate Gypenoside XVII's neuroprotective effects?
this compound's neuroprotective effects are typically studied using stressed murine models (e.g., chronic unpredictable mild stress) combined with behavioral assays like the open-field test, tail suspension test, and forced swimming test. These models evaluate locomotion, depressive-like behavior, and stress hormone levels (e.g., serum corticosterone via ELISA). Neuronal mechanisms are further explored using cortical neuron cultures to assess voltage-gated calcium channel activity and glutamate release via electrophysiological recordings and calcium imaging .
Q. How does this compound modulate lipid metabolism in atherosclerosis research?
In vitro studies utilize human umbilical vein endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (Ox-LDL) to model endothelial damage. Cell viability is measured via MTT assays, while apoptosis is quantified using flow cytometry. In vivo, ApoE⁻/⁻ mice fed a high-fat diet are employed to assess lipid profiles (total cholesterol, LDL-C) via enzymatic kits. This compound (50 μg/mL in vitro; 10–20 mg/kg/day in vivo) shows dose-dependent reductions in lipid accumulation and apoptosis .
Q. What molecular pathways are implicated in this compound's anti-inflammatory effects?
this compound suppresses the C3/C3aR/STAT3 signaling axis, reducing pro-inflammatory cytokine expression (e.g., IL-6, TNF-α) in BV2 microglial cells and stressed mice. Techniques include Western blotting for protein quantification, qPCR for mRNA levels, and immunofluorescence to visualize synaptic pruning markers like C3 .
Advanced Research Questions
Q. How do contradictory findings on this compound's dose-response relationships arise across studies?
Discrepancies may stem from model-specific variability. For example, higher doses (e.g., 40 mg/kg) reduce locomotor activity in stressed mice (open-field test) but linearly improve lipid profiles in atherosclerosis models. Methodological differences in administration routes (oral vs. intraperitoneal) and treatment duration (acute vs. chronic) also contribute. Researchers should validate dose ranges using pharmacokinetic studies and tissue-specific bioavailability assays .
Q. What experimental strategies can resolve conflicting data on this compound's estrogenic activity?
While this compound activates estrogen receptors (ERs) in vitro (e.g., ERα/β luciferase reporter assays), its in vivo estrogenic effects remain debated. To address this, dual ER knockout (ERKO) models or ER-specific antagonists (e.g., ICI 182,780) can isolate ER-mediated pathways. Additionally, transcriptomic profiling (RNA-seq) of ER-responsive genes in target tissues (e.g., liver, brain) may clarify context-dependent activity .
Q. How can researchers optimize protocols for this compound's biotransformation into bioactive metabolites?
Biotransformation pathways involve α-L-rhamnosidase and β-glucosidase enzymes to convert Gypenoside V into this compound. Enzyme kinetics (Km, Vmax) should be characterized using HPLC-MS to track intermediate metabolites (e.g., Ginsenoside Rd, F2). Fermentation parameters (pH, temperature, substrate concentration) must be optimized via response surface methodology (RSM) to maximize yield .
Q. What methodologies address challenges in quantifying synaptic pruning in this compound studies?
Synaptic pruning is assessed using confocal microscopy to quantify dendritic spine density in prefrontal cortex slices (e.g., Golgi-Cox staining). Complement C3 levels, a pruning marker, are measured via ELISA or immunohistochemistry. Advanced techniques like single-cell RNA-seq can identify pruning-related microglial subpopulations in treated vs. untreated models .
Q. Methodological Considerations
Q. How should researchers design studies to compare in vitro and in vivo efficacy of this compound?
Use parallel in vitro (e.g., HUVECs, neuronal cultures) and in vivo (e.g., ApoE⁻/⁻ mice, stressed mice) models with matched endpoints (e.g., apoptosis markers, lipid profiles). Cross-validate findings using translational biomarkers like serum corticosterone or ex vivo tissue analyses (e.g., Western blotting for STAT3 activation) .
Q. What statistical approaches are critical for analyzing dose-dependent effects?
Non-linear regression models (e.g., sigmoidal dose-response curves) are essential for EC₅₀/IC₅₀ calculations. For behavioral data, mixed-effects models account for inter-individual variability. Pairwise comparisons (e.g., Tukey’s HSD test) should follow ANOVA to identify significant differences between dose groups .
Q. How can researchers ensure reproducibility in this compound studies?
Adhere to ARRIVE guidelines for animal studies, including detailed reporting of sample sizes, randomization, and blinding. For cell-based assays, use authenticated cell lines and pre-register protocols (e.g., on protocols.io ). Share raw data and analysis code via repositories like Zenodo or Figshare .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[2-[12-hydroxy-4,4,8,10,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-43-40(60)37(57)34(54)27(64-43)21-61-41-38(58)35(55)32(52)25(19-49)62-41)23-11-16-47(7)31(23)24(51)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)65-42-39(59)36(56)33(53)26(20-50)63-42/h10,23-43,49-60H,9,11-21H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBFCAALKKNCJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)O)O)O)O)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gynosaponin S | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80321-69-3 | |
Record name | Gynosaponin S | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
179 - 181 °C | |
Record name | Gynosaponin S | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.